Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate

Heterocyclic Chemistry Drug Discovery Scaffold Design

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS 1185291-62-6) is a partially saturated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core, an 8-hydroxy substituent, and a 2-carboxylate ethyl ester. Its molecular formula is C10H12N2O3 with a molecular weight of 208.21 g/mol.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1185291-62-6
Cat. No. B15068941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate
CAS1185291-62-6
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2CC=CC(=C2N1)O
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-4,6,11,13H,2,5H2,1H3
InChIKeyBXUGXWQXACIDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS 1185291-62-6): Procurement-Relevant Structural Profile


Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS 1185291-62-6) is a partially saturated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core, an 8-hydroxy substituent, and a 2-carboxylate ethyl ester . Its molecular formula is C10H12N2O3 with a molecular weight of 208.21 g/mol . The dihydro nature of the pyridine ring distinguishes it from fully aromatic imidazo[1,2-a]pyridine analogs. No peer-reviewed pharmacological or biological characterization studies specifically on this compound were identified in the accessible scientific literature through May 2026.

Why Generic Substitution is Inappropriate for Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate in the Absence of Comparative Data


Without published comparator data, selection between Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate and its analogs cannot be based on established differential biological or physicochemical performance. Generic substitution among imidazo[1,2-a]pyridine derivatives is not supported because minor structural changes—such as saturation state, hydroxyl position, or ester group identity—can unpredictably alter solubility, metabolic stability, target binding, and synthetic accessibility [1]. The lack of quantitative evidence for this specific compound means any substitution decision carries unquantified risk. Users must rely on in-house profiling or request custom comparative data from suppliers.

Quantitative Differentiation Evidence for Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate


Structural Uniqueness: 8-Hydroxy Dihydro Core Versus Fully Aromatic Analogs

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate possesses a partially saturated 1,5-dihydro pyridine ring, which distinguishes it from fully aromatic imidazo[1,2-a]pyridine-2-carboxylate esters such as ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9). The dihydro scaffold introduces an sp³ carbon center, potentially altering three-dimensional conformation, hydrogen-bonding geometry at the 8-hydroxy position, and metabolic susceptibility compared to planar aromatic analogs [1]. No direct comparative biological or physicochemical data are publicly available for these two compounds as of this assessment.

Heterocyclic Chemistry Drug Discovery Scaffold Design

Available Purity Specification: 98% Baseline for Procurement Evaluation

The commercially available purity of Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate is reported as 98% (HPLC) by supplier Leyan (Product No. 1802799) . MolCore also lists this compound at a purity of ≥98% . This purity level is typical for research-grade imidazo[1,2-a]pyridine building blocks. In contrast, the structurally related ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9) is commercially available at 95% purity from suppliers such as Alfa Aesar [1].

Chemical Procurement Quality Control Synthetic Chemistry

Regioisomeric Hydroxyl Positioning: 8-OH vs. 6-OH and 7-OH Imidazo[1,2-a]pyridine Analogs

The hydroxyl group at position 8 of the imidazo[1,2-a]pyridine scaffold in this compound is a distinctive feature. The analogous 8-hydroxyimidazo[1,2-a]pyridine core (without the dihydro saturation and 2-carboxylate ester) is reported as a key intermediate for the synthesis of various bioactive molecules [1]. Comparators with hydroxyl groups at other positions (e.g., 6-hydroxy or 7-hydroxy imidazo[1,2-a]pyridine-2-carboxylate derivatives) have been explored in patent literature as kinase inhibitor scaffolds [2]. The 8-OH substitution pattern may confer different hydrogen-bond donor/acceptor geometry and electronic effects compared to other regioisomers, potentially impacting target binding and metabolic profiles.

Medicinal Chemistry SAR Studies Lead Optimization

Dual-Functional Handle: Combined Hydroxyl and Ethyl Ester for Divergent Derivatization

This compound uniquely combines an 8-hydroxy group and a 2-ethyl ester on a dihydroimidazo[1,2-a]pyridine scaffold. In contrast, the most common analog, ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9), lacks both the hydroxyl substituent and the dihydro saturation [1]. The 8-hydroxy group provides a handle for etherification, esterification, or carbamate formation, while the 2-ethyl ester allows for hydrolysis to the carboxylic acid, amidation, or reduction. The combination of these two orthogonal functional groups in a single building block reduces the number of synthetic steps required to access diversely functionalized final compounds.

Synthetic Methodology Library Synthesis Medicinal Chemistry

Absence of Public Biological Profiling Data: Implications for Procurement Decisions

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases through May 2026 yielded no publicly available biological activity data (IC50, EC50, Ki, % inhibition, or target engagement) for Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate. This contrasts with structurally related imidazo[1,2-a]pyridine derivatives such as alpidem analogs (GABAA receptor ligands) or zolpidem analogs, which have extensive pharmacological characterization [1]. The absence of data does not imply lack of activity but rather reflects that this compound has not yet been the subject of published biological evaluation.

Biological Screening Risk Assessment Procurement Strategy

Recommended Procurement and Application Scenarios for Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Non-Planar Scaffold

This compound's partially saturated dihydro core provides a three-dimensional scaffold that is distinct from the planar, fully aromatic imidazo[1,2-a]pyridine fragments commonly used in FBDD libraries. Procurement is justified when a screening library requires increased sp³ character to improve hit diversity and physicochemical property space [1]. The 8-hydroxy and 2-ethyl ester handles permit rapid fragment elaboration following hit identification.

Scaffold-Hopping from Fully Aromatic Imidazo[1,2-a]pyridine Leads

When a lead series based on ethyl imidazo[1,2-a]pyridine-2-carboxylate encounters issues with solubility, metabolic instability, or flat SAR, this dihydro analog offers a scaffold-hopping opportunity [1]. The altered saturation state and 8-hydroxy substituent may address liabilities while maintaining core recognition elements for the biological target.

Synthetic Methodology Development for Dihydroimidazo[1,2-a]pyridine Functionalization

The dual orthogonal functional handles (8-OH and 2-COOEt) make this compound a versatile substrate for exploring selective functionalization conditions—for example, chemoselective hydrolysis of the ester in the presence of the hydroxyl group, or regioselective O-alkylation without affecting the dihydro core. This supports reaction methodology research and undergraduate/graduate teaching laboratories [1].

De Novo Biological Target Screening in Unexplored Chemical Space

Given the complete absence of published biological data, this compound is suitable for organizations with internal high-throughput screening capabilities seeking to establish proprietary SAR in unencumbered chemical space. The lack of prior art reduces the risk of intellectual property conflicts during hit triage [1].

Quote Request

Request a Quote for Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.